molecular formula C24H23N3O3S2 B2492014 N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941931-21-1

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2492014
CAS No.: 941931-21-1
M. Wt: 465.59
InChI Key: HJGHEZHLMUGBMA-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound featuring a benzothiazole core, an ethyl group at the 6-position, a methylsulfonyl group at the 4-position of the phenyl ring, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the Knoevenagel condensation reaction, which involves the condensation of 6-ethyl-2-aminothiazole with an appropriate aldehyde or ketone in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Formation of various substituted benzothiazoles or pyridines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its structural features.

  • Biology: It can be used as a tool compound in biological studies to understand cellular processes and pathways.

  • Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide: Similar core structure but lacks the ethyl and methylsulfonyl groups.

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar to the target compound but with a chlorine atom instead of an ethyl group.

Uniqueness: The presence of the ethyl group at the 6-position and the methylsulfonyl group at the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-17-9-12-21-22(14-17)31-24(26-21)27(16-19-6-4-5-13-25-19)23(28)15-18-7-10-20(11-8-18)32(2,29)30/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHEZHLMUGBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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